
2-Chloroacetic acid;thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloroacetic acid and thiourea are two important compounds in organic chemistry. 2-Chloroacetic acid is a chlorinated derivative of acetic acid, known for its reactivity and use in various chemical syntheses. Thiourea, on the other hand, is an organosulfur compound with a structure similar to urea, but with a sulfur atom replacing the oxygen atom. When combined, these compounds can form thiazolidine-2,4-dione derivatives, which have significant biological and industrial applications.
准备方法
合成路线和反应条件
由2-氯乙酸和硫脲合成噻唑烷-2,4-二酮通常涉及缩合反应。该过程可以在一锅法中进行,其中2-氯乙酸和硫脲在盐酸存在下混合,并在110°C下回流数小时。 然后将反应混合物冷却,产物从水中重结晶以获得纯的噻唑烷-2,4-二酮 .
工业生产方法
噻唑烷-2,4-二酮衍生物的工业生产通常涉及类似的合成路线,但规模更大。使用连续流动反应器和优化的反应条件可以提高产率和纯度。 此外,绿色化学方法,如使用水作为溶剂和使用可回收催化剂,正在越来越多地被采用,以使该过程更加环保 .
化学反应分析
反应类型
2-氯乙酸和硫脲会发生多种类型的化学反应,包括亲核取代、缩合和环化。 这两种化合物之间的主要反应是 S_N2 取代反应,其中 2-氯乙酸中的氯原子被硫脲中的硫原子取代,导致形成噻唑烷-2,4-二酮 .
常用试剂和条件
亲核取代: 通常涉及在盐酸存在下使用 2-氯乙酸和硫脲。
主要产物
2-氯乙酸和硫脲反应形成的主要产物是噻唑烷-2,4-二酮。 该化合物可以进一步进行各种修饰以产生具有不同生物活性的衍生物 .
4. 科研应用
2-氯乙酸和硫脲及其衍生物在科学研究中有着广泛的应用:
科学研究应用
2-Chloroacetic acid and thiourea, and their derivatives, have a wide range of applications in scientific research:
作用机制
相似化合物的比较
类似化合物
二氯乙酸: 另一种氯化乙酸衍生物,具有不同的反应性和应用.
独特性
2-氯乙酸和硫脲结合形成噻唑烷-2,4-二酮衍生物是独一无二的,因为这些化合物表现出特定的生物活性。 它们能够作用于 PPARs 和其他分子靶标,使其在药物化学和药物开发中特别有价值 .
属性
CAS 编号 |
132373-80-9 |
|---|---|
分子式 |
C3H7ClN2O2S |
分子量 |
170.62 g/mol |
IUPAC 名称 |
2-chloroacetic acid;thiourea |
InChI |
InChI=1S/C2H3ClO2.CH4N2S/c3-1-2(4)5;2-1(3)4/h1H2,(H,4,5);(H4,2,3,4) |
InChI 键 |
DKGVCSQSLUQKOU-UHFFFAOYSA-N |
规范 SMILES |
C(C(=O)O)Cl.C(=S)(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


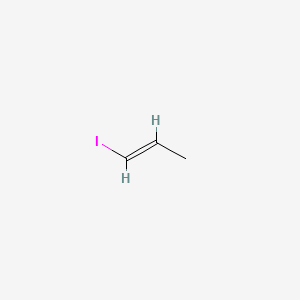

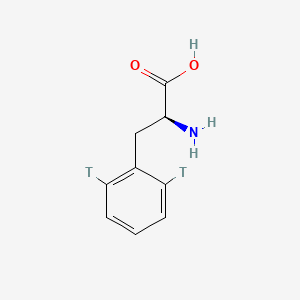
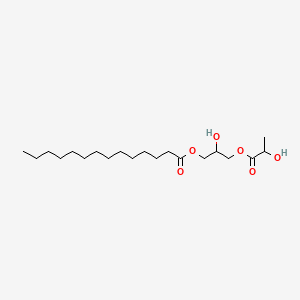


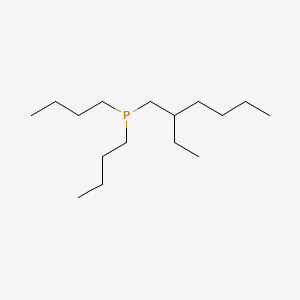
amino}benzoate](/img/structure/B12648503.png)


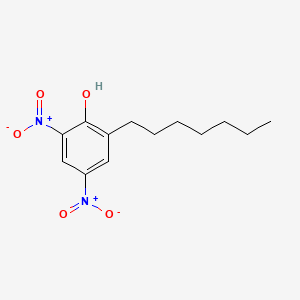
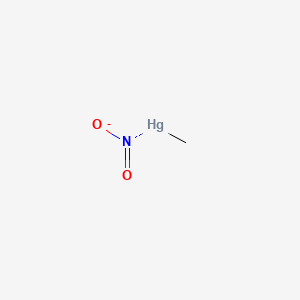

![1H-pyrazolo[3,4-d]pyrimidine-4,6(2H,5H)-dithione](/img/structure/B12648519.png)
